molecular formula C8H13ClN2S B2518283 2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride CAS No. 2225142-17-4

2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride

Cat. No.: B2518283
CAS No.: 2225142-17-4
M. Wt: 204.72
InChI Key: QSEVEHUNWIMVMJ-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride is a heterocyclic compound that features a thiazole ring fused with an azepine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride typically involves the cyclization of appropriate thiazole and azepine precursors under controlled conditions. One common method includes the reaction of a thiazole derivative with an azepine precursor in the presence of a suitable catalyst and solvent. The reaction conditions often require heating and may involve the use of acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like thiazole and its derivatives share a similar core structure and exhibit comparable biological activities.

    Azepine derivatives: Azepine-based compounds also show similar pharmacological properties.

Uniqueness

2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride is unique due to its fused ring structure, which combines the properties of both thiazole and azepine rings. This structural feature enhances its potential biological activities and makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.ClH/c1-6-10-7-4-2-3-5-9-8(7)11-6;/h9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEVEHUNWIMVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)NCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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